molecular formula C7H12O3 B1308024 4,4-dimethyl-2-oxo-pentanoic Acid CAS No. 34906-87-1

4,4-dimethyl-2-oxo-pentanoic Acid

Cat. No.: B1308024
CAS No.: 34906-87-1
M. Wt: 144.17 g/mol
InChI Key: QDGMKZBNMLHUFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-oxo-pentanoic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 4,4-dimethyl-2-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction is typically carried out under acidic conditions to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale oxidation reactors. The starting material, 4,4-dimethyl-2-pentanol, is continuously fed into the reactor along with the oxidizing agent. The reaction mixture is maintained at a controlled temperature and pressure to optimize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-oxo-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-2-oxo-pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The ketone group in the compound can undergo nucleophilic attack, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-oxo-pentanoic acid is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature also affects its physical properties and its interaction with enzymes and other molecular targets .

Properties

IUPAC Name

4,4-dimethyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)4-5(8)6(9)10/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMKZBNMLHUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395612
Record name 4,4-dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34906-87-1
Record name 4,4-dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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